

1H-Benzimidazole-1-methanol molecular weight

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Compound of Interest

Compound Name: **1H-Benzimidazole-1-methanol**

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An In-Depth Technical Guide to **1H-Benzimidazole-1-methanol**: Properties, Synthesis, and Applications

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. This technical guide provides a comprehensive examination of **1H-Benzimidazole-1-methanol**, a key derivative that serves as both a biologically relevant molecule and a versatile synthetic intermediate. We will delve into its fundamental physicochemical properties, established and alternative synthetic methodologies, and the analytical techniques required for its robust characterization. Furthermore, this guide explores the broader context of its applications in drug discovery, leveraging the known biological activities of the benzimidazole class to inform future research and development endeavors for professionals in the field.

Core Physicochemical & Structural Properties

1H-Benzimidazole-1-methanol (also known as N-Hydroxymethylbenzimidazole) is a heterocyclic organic compound. Its structure consists of a planar benzimidazole ring system where a methanol group is attached to one of the nitrogen atoms. This N-CH₂-OH moiety is a critical feature, influencing both the molecule's chemical reactivity and its three-dimensional conformation.

Quantitative Data Summary

The essential physicochemical properties of **1H-Benzimidazole-1-methanol** are summarized below for quick reference.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	PubChem[1]
Molecular Weight	148.16 g/mol	PubChem[1]
Exact Mass	148.0637 Da	PubChem[1]
IUPAC Name	(1H-benzimidazol-1-yl)methanol	PubChem[1]
CAS Number	19541-99-2	PubChem[1]
Melting Point	407 K (134 °C)	ResearchGate[2]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
XLogP3-AA	0.8	PubChem[1]

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction studies have provided definitive insights into the solid-state structure of **1H-Benzimidazole-1-methanol**. The benzimidazole ring system is confirmed to be essentially planar.[2][3] The crystal structure reveals the presence of strong intermolecular O—H…N hydrogen bonds, which link individual molecules into zigzag chains.[2][3] This hydrogen bonding is a key factor in its crystal packing and influences its physical properties, such as its melting point and solubility.

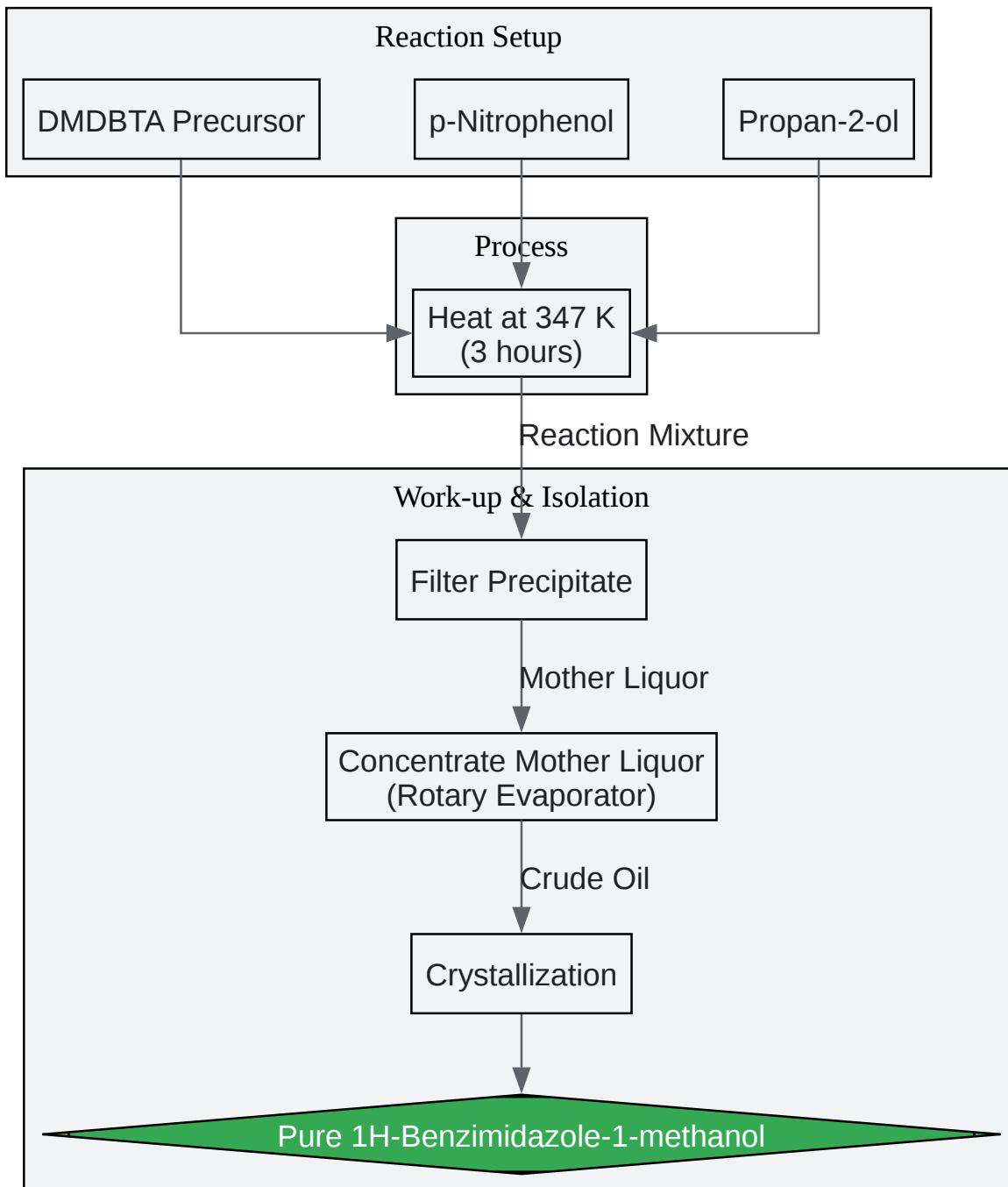
Furthermore, analysis of bond lengths within the N1—C8—O1 moiety (N—CH₂—O) indicates the potential influence of an anomeric effect, a stereoelectronic phenomenon that can affect conformation and reactivity.[2][3] Understanding these structural details is paramount for designing molecules that may interact with specific biological targets.

Synthesis Methodologies

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry.[\[4\]](#)[\[5\]](#) While various methods exist, they often involve the condensation of an o-phenylenediamine precursor with a suitable one-carbon electrophile. For **1H-Benzimidazole-1-methanol** specifically, alternative and novel routes have been developed.

Synthesis from a Benzoaminal Precursor

An effective, documented method for preparing **1H-Benzimidazole-1-methanol** involves the acid-catalyzed rearrangement of a larger, synthetically available benzoaminal, 6H,13H-5:12,7:14-dimethanedibenzo[d,i][\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)tetraazecine (DMDBTA).[\[2\]](#)[\[3\]](#) This approach highlights the creative use of complex starting materials to access specific derivatives.

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Caption: Workflow for the synthesis of **1H-Benzimidazole-1-methanol** from DMDBTA.

General Experimental Protocol: Synthesis from DMDBTA

This protocol is adapted from the methodology described in the literature for the synthesis of the title compound.[\[2\]](#)[\[3\]](#)

Materials:

- 6H,13H-5:12,7:14-dimethanedibenzo[d,i][\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)tetraazecine (DMDBTA)
- p-Nitrophenol
- Propan-2-ol
- Standard laboratory glassware for reflux and filtration
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine DMDBTA (0.25 mmol) and p-nitrophenol (0.5 mmol) in propan-2-ol (15 ml). The causality for using p-nitrophenol is to facilitate the acid-catalyzed decomposition and rearrangement of the DMDBTA structure.
- Heating: Heat the reaction mixture to 347 K (74 °C) and maintain at reflux for 3 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed.
- Initial Isolation: Upon cooling, a white precipitate will form. This is a byproduct and should be removed by filtration.
- Concentration: The remaining mother liquor is transferred to a rotary evaporator to remove the solvent, yielding an oil.
- Purification: The crude oil is purified. The literature reports crystallization from a water:propan-2-ol solution at room temperature over several days to yield the final product. [\[2\]](#) This slow crystallization is a self-validating system for achieving high purity, as impurities are excluded from the growing crystal lattice.

Analytical Characterization

To ensure the identity and purity of the synthesized **1H-Benzimidazole-1-methanol**, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they offer a comprehensive validation of the compound.

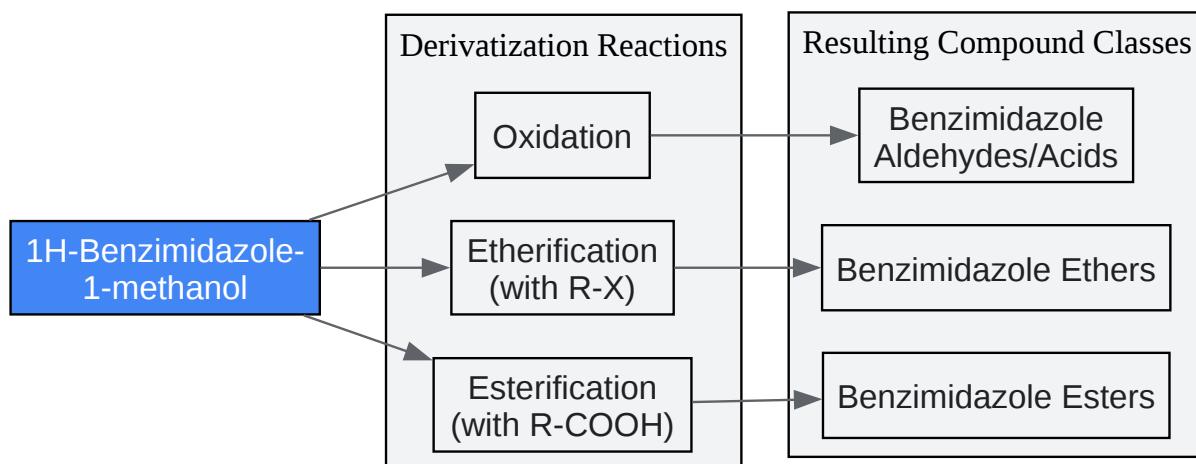
- ¹H NMR Spectroscopy: The proton NMR spectrum is critical for confirming the presence of all hydrogen atoms in their respective chemical environments. For **1H-Benzimidazole-1-methanol** in CDCl₃, the spectrum would show characteristic peaks for the aromatic protons of the benzimidazole ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton.[2]
- ¹³C NMR Spectroscopy: This technique identifies all unique carbon environments. The spectrum for this compound shows distinct signals for the aromatic carbons and a key signal for the methylene carbon at approximately 67.8 ppm.[2]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₈H₈N₂O).
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches to observe would include a broad O-H band (around 3300-3400 cm⁻¹), aromatic C-H stretches, and C=N/C=C stretches characteristic of the benzimidazole ring.

Role in Research and Drug Development

While **1H-Benzimidazole-1-methanol** may have its own intrinsic biological activities, its primary role in drug development is as a versatile chemical scaffold and synthetic intermediate. The benzimidazole core is a key pharmacophore in numerous FDA-approved drugs, and its derivatives exhibit a vast range of biological activities.[8][9]

A Scaffold for Chemical Libraries

The N-CH₂-OH group is a reactive handle that allows for straightforward chemical modification. Researchers can exploit this functionality to generate large libraries of novel compounds for high-throughput screening.



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Caption: Role of **1H-Benzimidazole-1-methanol** as a synthetic scaffold.

Potential Therapeutic Applications

The broader class of benzimidazole derivatives has demonstrated significant therapeutic potential in numerous areas, suggesting promising avenues for compounds derived from **1H-Benzimidazole-1-methanol**:

- Kinase Inhibition: Many benzimidazole-based molecules act as potent inhibitors of various protein kinases, a critical target class in oncology.[\[10\]](#)
- Antiparasitic Activity: The benzimidazole structure is central to anthelmintic drugs like albendazole, which function by disrupting tubulin polymerization in parasites.[\[11\]](#)
- Neuroprotection: Functionalized 1H-benzo[d]imidazoles have been developed that show protective effects in cellular models of neurodegenerative disorders, such as Batten Disease. [\[12\]](#)
- Antimicrobial and Antiviral: The scaffold is also explored for its activity against various bacterial, fungal, and viral pathogens.[\[10\]](#)

The development of novel derivatives from **1H-Benzimidazole-1-methanol** allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets.

Conclusion

1H-Benzimidazole-1-methanol is a compound of significant interest to the scientific research community. With a molecular weight of 148.16 g/mol, its well-defined physicochemical properties and structure provide a solid foundation for its use in further research.^[1] The availability of robust synthetic and analytical protocols ensures its accessibility and reliability as a research chemical. Its true value lies in its role as a key building block in medicinal chemistry, offering a gateway to new libraries of benzimidazole derivatives with the potential to address a wide range of unmet medical needs, from cancer to infectious and neurodegenerative diseases.

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